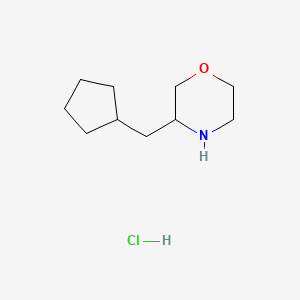![molecular formula C10H9Cl2FN2S B13577587 5-[(3-Chloro-4-fluorophenyl)methyl]-1,3-thiazol-2-aminehydrochloride](/img/structure/B13577587.png)
5-[(3-Chloro-4-fluorophenyl)methyl]-1,3-thiazol-2-aminehydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[(3-Chloro-4-fluorophenyl)methyl]-1,3-thiazol-2-aminehydrochloride is a chemical compound that belongs to the thiazole class of compounds Thiazoles are known for their diverse biological activities and are often used in the synthesis of pharmaceuticals and agrochemicals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(3-Chloro-4-fluorophenyl)methyl]-1,3-thiazol-2-aminehydrochloride typically involves the Hantzsch thiazole synthesis. This method involves the reaction of a substituted thiourea with an α-halo ketone in the presence of a solvent like ethanol . For this compound, 3-chloro-2-methylphenylthiourea and 4-fluorophenacyl bromide are used as precursors. The reaction is carried out under reflux conditions to yield the desired thiazole derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
5-[(3-Chloro-4-fluorophenyl)methyl]-1,3-thiazol-2-aminehydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and fluoro positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiazole derivatives.
Substitution: Various substituted thiazole derivatives depending on the nucleophile used.
Scientific Research Applications
5-[(3-Chloro-4-fluorophenyl)methyl]-1,3-thiazol-2-aminehydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as a therapeutic agent in treating various diseases.
Industry: Used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 5-[(3-Chloro-4-fluorophenyl)methyl]-1,3-thiazol-2-aminehydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
5-Chloro-3-[(4-fluorophenyl)methyl]-1,2,4-thiadiazole: Similar structure but different ring system.
N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine: Similar thiazole structure with different substituents.
Uniqueness
5-[(3-Chloro-4-fluorophenyl)methyl]-1,3-thiazol-2-aminehydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both chloro and fluoro substituents enhances its reactivity and potential biological activity compared to similar compounds .
Properties
Molecular Formula |
C10H9Cl2FN2S |
|---|---|
Molecular Weight |
279.16 g/mol |
IUPAC Name |
5-[(3-chloro-4-fluorophenyl)methyl]-1,3-thiazol-2-amine;hydrochloride |
InChI |
InChI=1S/C10H8ClFN2S.ClH/c11-8-4-6(1-2-9(8)12)3-7-5-14-10(13)15-7;/h1-2,4-5H,3H2,(H2,13,14);1H |
InChI Key |
NYTHWPNLZSEEOA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1CC2=CN=C(S2)N)Cl)F.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2',4'-Dimethyl-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B13577521.png)
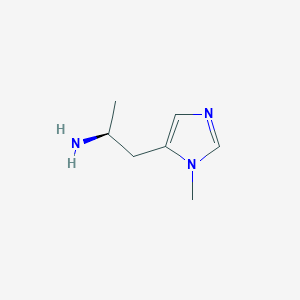
![1-{[4-(Benzyloxy)phenyl]methyl}azetidine-3-carboxylic acid](/img/structure/B13577538.png)
![2-Chloro-1-[3-(dimethylamino)phenyl]ethan-1-onehydrochloride](/img/structure/B13577545.png)
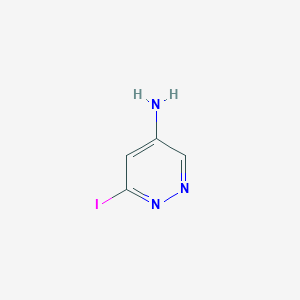
![5-Fluoro-[1,3]thiazolo[5,4-b]pyridine](/img/structure/B13577567.png)
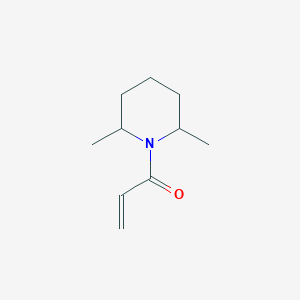
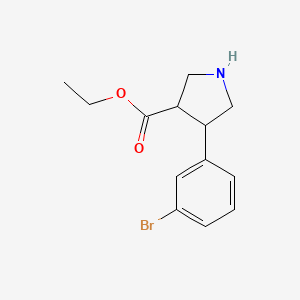
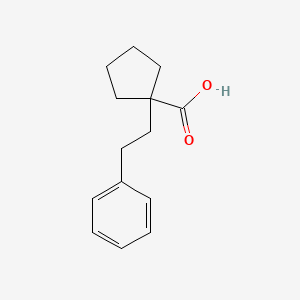
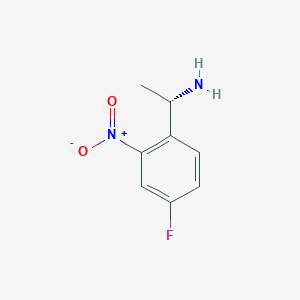
![1-{5,8-Dioxaspiro[3.5]nonan-6-yl}methanaminehydrochloride](/img/structure/B13577584.png)
